N,N-Diallyl-2-amino-2-methylpropanamide
Description
N,N-Diallyl-2-amino-2-methylpropanamide is a tertiary amide characterized by a branched aliphatic backbone (2-amino-2-methylpropanamide) and two allyl groups attached to the nitrogen atom. The allyl substituents introduce unsaturation, enabling participation in cycloaddition or polymerization reactions, while the steric hindrance from the branched chain may influence solubility and stability .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-amino-2-methyl-N,N-bis(prop-2-enyl)propanamide |
InChI |
InChI=1S/C10H18N2O/c1-5-7-12(8-6-2)9(13)10(3,4)11/h5-6H,1-2,7-8,11H2,3-4H3 |
InChI Key |
IWYNXOYVXMDTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N(CC=C)CC=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-2-amino-2-methylpropanamide typically involves the reaction of 2-amino-2-methylpropanamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2-amino-2-methylpropanamide+2 allyl bromide→this compound+2 HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diallyl-2-amino-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the compound.
Scientific Research Applications
Chemistry: It is used as a monomer in polymerization reactions to produce functional polymers with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diallyl-2-amino-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Alkyl vs. Allyl Groups: The diallyl groups in the target compound introduce π-electrons, enabling conjugation and reactivity absent in saturated analogs like N,N-diethyl-2-[(2-methylcyclohexyl)amino]propanamide. This unsaturation may lower thermal stability but enhance suitability for click chemistry .
- Aromatic vs. Aliphatic Substituents: The fluorophenyl group in 2-[(3-fluorophenyl)amino]-N-phenylpropanamide improves lipophilicity and metabolic resistance compared to aliphatic allyl groups, which may favor membrane permeability in drug candidates .
- Steric Effects: The branched 2-amino-2-methylpropanamide backbone in the target compound likely reduces solubility in polar solvents compared to linear-chain analogs.
Research Findings and Gaps
- Methods for analogous compounds (e.g., diethyl or cyclohexyl derivatives) suggest alkylation of secondary amines as a plausible route .
- Biological Activity: No direct data exists for the target compound, but structurally related amides in and highlight the role of substituents in modulating bioactivity. For instance, fluorophenyl groups enhance target affinity, while bulky substituents may reduce off-target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
